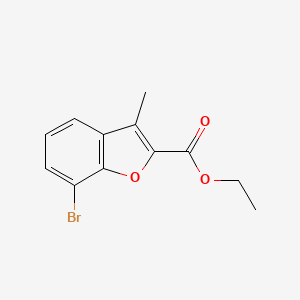

ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPOEVUMOGYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-benzofuran-2-carboxylic acid and ethyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like sodium carbonate or potassium carbonate to facilitate the reaction.

Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

Biology: The compound’s biological activities make it a candidate for studies on anti-tumor and antibacterial properties.

Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and oxidative stress, contributing to its biological activities.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The biological activity of benzofuran derivatives is highly dependent on substituent positions. Key comparisons include:

- Bromine Position : Bromine at C7 (target compound) vs. C5 () may alter steric and electronic interactions, affecting binding to biological targets.

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound may enhance bioavailability compared to the carboxylic acid derivative in , which requires hydrolysis for activation.

Solubility and Stability

- Bromine at C7 may reduce oxidative degradation compared to hydroxyl-substituted analogues (e.g., compound 4 in ).

Biological Activity

Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of the bromine atom at the 7-position and a methyl group at the 3-position contributes to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H11BrO3 |

| Molecular Weight | 283.12 g/mol |

| Melting Point | Not specified |

| Solubility | Variable, dependent on solvent |

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter ranging from 15 mm to 25 mm, demonstrating moderate to high antimicrobial activity compared to standard antibiotics.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.

Mechanism of Action in Cancer Cells

The compound appears to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as MAPK/ERK. This leads to cell cycle arrest and ultimately triggers programmed cell death.

Table: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via ROS generation |

| HL-60 | 10.0 | Inhibition of MAPK/ERK signaling |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic processes, leading to altered cellular metabolism.

- Receptor Binding : It has been shown to bind with high affinity to certain receptors, influencing their activity and downstream signaling pathways.

- Cellular Effects : The compound affects cellular processes such as gene expression and cell signaling, contributing to its overall biological effects.

Research Findings

Recent studies have expanded the understanding of this compound's biological profile:

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Synergistic Effects : When combined with other therapeutic agents, this compound has shown enhanced efficacy, suggesting potential for combination therapies in treating infections or cancer.

- Toxicity Studies : Toxicological assessments indicate that while effective at inhibiting cell growth in cancer cells, the compound displays minimal toxicity towards normal human cells at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate, and how is purity ensured?

- Methodology : The synthesis typically involves bromination of a benzofuran precursor followed by esterification. For example, bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation conditions, followed by esterification with ethyl chloroformate in the presence of a base like triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are commonly used to achieve >95% purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy validate intermediate and final product identity .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure?

- Primary Tools :

- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., bromine at C7, methyl at C3). Software like SHELXL refines diffraction data .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~165 ppm in C NMR) and substitution patterns. H-C HSQC/HMBC correlations map connectivity .

- Secondary Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHBrO, exact mass 269.09) .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

- Nucleophilic Substitution : Bromine at C7 undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce pharmacophores .

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., KOH/EtOH), enabling further functionalization .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and selectivity?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Response Surface Methodology (RSM) identifies optimal conditions for bromination efficiency .

- Computational Guidance : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in reactivity data (e.g., unexpected byproducts)?

- Mechanistic Analysis : Employ kinetic studies (e.g., reaction progress NMR) to detect intermediates. For instance, competing pathways (e.g., bromine migration vs. over-bromination) may require adjusting reaction stoichiometry .

- Cross-Validation : Compare results with analogous compounds (e.g., ethyl 7-chloro-3-methyl-benzofuran-2-carboxylate) to isolate substituent-specific effects .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on halogen bonding between bromine and active-site residues .

- Biological Assays : Combine enzyme inhibition assays (IC determination) with cellular viability studies (MTT assay) to correlate structure-activity relationships (SAR) .

Q. What challenges arise in crystallographic studies, and how are they resolved?

- Crystal Quality : Poor diffraction may result from flexible ester groups. Use cryocooling (100 K) and synchrotron radiation to enhance data resolution .

- Twinned Crystals : SHELXL’s TWIN command refines twinned data, while OLEX2 visualizes disorder models .

Q. How can process intensification strategies improve scale-up for preclinical studies?

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer during bromination, reducing side reactions (e.g., di-bromination) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.